molecular formula C9H10N2O B163323 6-Amino-2-methyl-1H-indol-5-ol CAS No. 135855-68-4

6-Amino-2-methyl-1H-indol-5-ol

Cat. No. B163323
CAS RN: 135855-68-4
M. Wt: 162.19 g/mol
InChI Key: CZIMPBLCHLCNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-2-methyl-1H-indol-5-ol is a chemical compound that belongs to the indole family of organic compounds. It is a heterocyclic aromatic compound that contains a nitrogen atom in its ring structure. This compound has gained significant attention in scientific research due to its various applications in the field of medicine, biology, and chemistry.

Scientific Research Applications

6-Amino-2-methyl-1H-indol-5-ol has various scientific research applications. It has been used as a starting material for the synthesis of various indole derivatives, which have potential applications in the field of medicine. This compound has been studied for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent. This compound has also been studied for its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-1H-indol-5-ol is not fully understood. However, it is believed to exert its biological effects by inhibiting various enzymes and proteins. It has been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and transcription. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been shown to inhibit the production of inflammatory mediators by inhibiting the activity of COX-2. This compound has also been shown to inhibit the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-Amino-2-methyl-1H-indol-5-ol in lab experiments is its availability. This compound is commercially available and can be easily synthesized using various methods. Additionally, this compound has been extensively studied, and its biological effects are well documented. However, one of the limitations of using this compound in lab experiments is its low solubility in water. This can make it difficult to use in aqueous solutions.

Future Directions

There are several future directions for the research on 6-Amino-2-methyl-1H-indol-5-ol. One potential direction is the synthesis of novel indole derivatives based on this compound. These derivatives could have potential applications in the field of medicine and could be used to develop new anticancer and anti-inflammatory agents. Additionally, further studies could be conducted to investigate the mechanism of action of this compound and its effects on various biological pathways. Finally, the development of new methods for the synthesis of this compound could help to improve its availability and increase its use in scientific research.

Synthesis Methods

The synthesis of 6-Amino-2-methyl-1H-indol-5-ol can be achieved through several methods. One of the most commonly used methods is the Fischer indole synthesis. This method involves the reaction of a ketone with an amine in the presence of an acid catalyst. Another method involves the reaction of an aldehyde with a primary amine in the presence of a reducing agent. This method is known as the Leimgruber-Batcho indole synthesis.

properties

CAS RN

135855-68-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-amino-2-methyl-1H-indol-5-ol

InChI

InChI=1S/C9H10N2O/c1-5-2-6-3-9(12)7(10)4-8(6)11-5/h2-4,11-12H,10H2,1H3

InChI Key

CZIMPBLCHLCNIW-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=C(C=C2N1)N)O

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)N)O

synonyms

1H-Indol-5-ol, 6-amino-2-methyl-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.